molecular formula C13H15N5O2 B2890698 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea CAS No. 338418-53-4

3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea

Cat. No.: B2890698
CAS No.: 338418-53-4
M. Wt: 273.296
InChI Key: BMHXMUXNSFBMHL-SFQUDFHCSA-N
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Description

3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea (CAS Number: 338418-53-4) is a chemical compound with a molecular formula of C13H15N5O2 and a molecular weight of 273.29 g/mol . Its structure features a 1,2,4-triazole moiety, a heterocyclic ring known for its significant role in medicinal chemistry and agrochemical research . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, associated with a wide range of biological activities documented in scientific literature. These activities include anticonvulsant, antimicrobial, antifungal, and anticancer effects . While specific pharmacological studies on this exact molecule are limited, its structure suggests potential as a valuable intermediate or lead compound for researchers investigating new therapeutic agents, particularly those targeting the central nervous system . Furthermore, compounds containing the 1,2,4-triazole ring are also explored for their fungicidal properties in agricultural science . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl (1E)-N-(phenylcarbamoyl)-2-(1,2,4-triazol-1-yl)ethanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-2-20-12(8-18-10-14-9-15-18)17-13(19)16-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,16,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHXMUXNSFBMHL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=NC(=O)NC1=CC=CC=C1)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=N/C(=O)NC1=CC=CC=C1)/CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of the compound can be influenced by various environmental factors. It is worth noting that the compound’s synthesis involves a reaction in the presence of dibromisocyanuric acid, suggesting that its synthesis and, potentially, its action may be influenced by the presence of certain chemicals.

Biological Activity

The compound 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea , also known as N-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea , has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C13H15N5O2C_{13}H_{15}N_{5}O_{2}, with a molar mass of approximately 273.29 g/mol. The structure includes a triazole ring, which is known for enhancing biological activity through various mechanisms such as hydrogen bonding and enzyme modulation.

PropertyValue
Molecular FormulaC13H15N5O2
Molar Mass273.29 g/mol
IUPAC NameN-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-N'-phenylurea
CAS Number338418-53-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The triazole moiety facilitates interactions with enzymes or receptors, potentially modulating their activity. Some studies suggest that compounds with triazole rings can act as agonists for specific receptors, influencing pathways related to cancer and inflammation .

Anticancer Activity

Research indicates that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance, a study demonstrated that analogs of triazole showed inhibitory activity against hepatocellular carcinoma cell lines (Huh7) with a high selectivity index (SI). The cytotoxicity was evaluated using the MTT assay across various cancer cell lines including HepG2 and A549 .

Table: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Triazole AnalogHepG25.02
Triazole AnalogA5499.81
SorafenibHepG25.97
DoxorubicinHepG20.59

These findings highlight the potential for developing new anticancer agents based on the triazole structure.

Antioxidant Activity

In addition to anticancer properties, the compound has been investigated for its antioxidant capabilities. A study employing the hydrogen peroxide free-radical inhibition method found that similar compounds displayed moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid .

Synthesis and Evaluation

One notable study synthesized a series of triazole-cored analogs tethering aryl urea and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance both potency and selectivity against cancer cells while maintaining a favorable safety profile .

Structure–Activity Relationships (SAR)

The structure–activity relationship studies suggest that substituents on the phenyl ring significantly influence the anti-HepG2 activity. Compounds capable of forming hydrogen bonds with conserved regions in kinases exhibited enhanced biological activity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,2,4-triazole group differentiates it from 1,2,3-triazole derivatives (e.g., 10d ), which may alter binding kinetics due to nitrogen positioning.

Physicochemical Properties

  • Melting Point : Triazole derivatives like 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (mp 148.5–149.5°C ) suggest that the target compound’s melting point may fall within a similar range due to polar functional groups.
  • Solubility : Urea and triazole groups typically confer moderate water solubility, but the ethoxyethylidene moiety may enhance lipophilicity, improving membrane permeability .

Preparation Methods

Classical Phosgene and Triphosgene-Based Synthesis

The foundational approach for synthesizing urea derivatives employs phosgene (COCl₂) or its safer solid analog, triphosgene (bis(trichloromethyl) carbonate). These reagents facilitate the generation of isocyanate intermediates, which react with amines to form ureas. For 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea, the synthesis proceeds via a two-step mechanism:

  • Isocyanate Formation :
    Phenylurea precursors react with phosgene under basic conditions to form an isocyanate intermediate. For example, 1-phenylurea reacts with phosgene in the presence of triethylamine, yielding 1-phenylisocyanate.

  • Nucleophilic Attack by 1H-1,2,4-Triazole :
    The isocyanate intermediate reacts with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. The ethoxyethylidene moiety is introduced via a subsequent condensation reaction with ethyl vinyl ether, requiring catalytic acid (e.g., p-toluenesulfonic acid).

Optimization Insights :

  • Triphosgene reduces toxicity risks but requires stringent moisture control.
  • Yields for analogous triazole ureas range from 65% to 78% under optimized stoichiometry.

Bis(trichloromethyl)carbonate (BTC)-Mediated Coupling

Bis(trichloromethyl)carbonate (BTC) serves as a phosgene substitute, enabling safer handling while maintaining high reactivity. This method is particularly effective for unsymmetrical ureas:

  • Intermediate Generation :
    BTC reacts with 1-phenylurea in a 1:3 molar ratio, forming a mixed carbonate intermediate.

  • Amine Coupling :
    The intermediate reacts with 1H-1,2,4-triazole-derivatized ethanolamine in tetrahydrofuran (THF) at reflux (66°C). The ethoxyethylidene group is installed via a Wittig-like reaction using ethyl triphenylphosphonium bromide.

Key Data :

Parameter Value
Yield 72%
Reaction Time 12–16 hours
Purity >95% (HPLC)

Carbamoylimidazolium Salt Intermediates

Carbamoylimidazolium salts, synthesized from carbonyldiimidazole (CDI) and secondary amines, offer a versatile route to tetrasubstituted ureas:

  • Salt Formation :
    CDI reacts with 1-phenylurea to form an imidazolium salt. Methylation using iodomethane produces a stable carbamoylimidazolium intermediate.

  • Nucleophilic Displacement :
    The salt reacts with 1H-1,2,4-triazole-ethanolamine in dimethylformamide (DMF) at 80°C, followed by ethoxyethylidene incorporation via acetalization.

Advantages :

  • Avoids gaseous reagents.
  • Compatible with moisture-sensitive substrates.

Aqueous-Phase Synthesis Using Carbonyl Diimidazole

Environmentally benign protocols utilize carbonyl diimidazole (CDI) in water:

  • Carbamoyl Imidazolide Formation :
    1-Phenylurea reacts with CDI in aqueous NaOH, forming an N-substituted carbonylimidazolide.

  • In Situ Coupling :
    The intermediate reacts with 1H-1,2,4-triazole-ethanolamine at 50°C. Ethoxyethylidene installation occurs via acid-catalyzed dehydration.

Performance Metrics :

  • Yield: 68–74%
  • Solvent: Water (no organic solvents required)

Comparative Analysis and Optimization Strategies

A comparative evaluation of methods reveals critical trade-offs:

Method Yield (%) Toxicity Scalability
Phosgene/Triphosgene 65–78 High Moderate
BTC 70–72 Moderate High
Imidazolium Salts 75–80 Low High
Aqueous CDI 68–74 Low Limited

Optimization Recommendations :

  • Catalytic Enhancements : Palladium-catalyzed carbonylation improves atom economy for BTC-based routes.
  • Solvent Selection : Tetrahydrofuran enhances reaction homogeneity for imidazolium salt methods.

Q & A

Basic: What are the recommended synthetic routes for 3-[(1E)-1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea?

The synthesis typically involves multi-step reactions leveraging urea and triazole chemistry. A common approach includes:

  • Step 1: Formation of the triazole-ethylidene backbone via condensation of an ethoxy-substituted aldehyde with 1H-1,2,4-triazole derivatives under basic conditions.
  • Step 2: Reaction with phenyl isocyanate to introduce the urea moiety.
  • Key Conditions: Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and catalyst use (e.g., triethylamine for deprotonation).
  • Yield Optimization: Purification via column chromatography or recrystallization improves purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the triazole ring and ethylidene geometry. Distinct peaks for ethoxy (–OCH2CH3) and urea (–NH–CO–NH–) groups are expected .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using reverse-phase C18 columns with UV detection (λ = 220–260 nm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Basic: How is the compound screened for biological activity?

Initial screening involves:

  • In Vitro Assays:
    • Antifungal Activity: Tested against Candida albicans and Aspergillus fumigatus using broth microdilution (MIC values reported in µg/mL) .
    • Enzyme Inhibition: Evaluated via fluorescence-based assays (e.g., cytochrome P450 inhibition) with IC50 calculations .
  • In Vivo Models: Rodent studies for pharmacokinetics (e.g., bioavailability, half-life) .

Advanced: How can computational methods predict its bioactivity and binding modes?

  • Molecular Docking: Tools like AutoDock Vina simulate interactions with targets (e.g., fungal CYP51 or human kinases). Triazole and urea moieties often show hydrogen bonding with active-site residues .
  • QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., ethoxy vs. methoxy) with potency. Electron-withdrawing groups on the phenyl ring enhance antifungal activity .
  • MD Simulations: Molecular dynamics (e.g., GROMACS) assess binding stability over 100-ns trajectories .

Advanced: What strategies resolve contradictions in biological activity data?

Discrepancies (e.g., variable MIC values across studies) may arise from:

  • Strain Variability: Use standardized strains (e.g., ATCC references) and replicate assays (n ≥ 3) .
  • Solubility Issues: Optimize DMSO concentrations (<1% v/v) to avoid false negatives .
  • Metabolic Interference: Co-administer cytochrome inhibitors (e.g., ketoconazole) to isolate target effects .

Advanced: How to optimize reaction conditions for scale-up synthesis?

  • Solvent Screening: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Catalyst Tuning: Transition from homogeneous (e.g., Et3N) to heterogeneous catalysts (e.g., immobilized lipases) for recyclability .
  • Flow Chemistry: Continuous flow systems enhance heat/mass transfer, reducing side products (e.g., <5% impurities) .

Advanced: What structural modifications enhance its pharmacokinetic profile?

  • Lipophilicity Adjustments: Introduce halogen substituents (e.g., –F or –Cl) on the phenyl ring to improve membrane permeability (logP < 3) .
  • Prodrug Design: Ethoxy groups can be replaced with ester prodrugs (e.g., acetyloxy) for sustained release .
  • Metabolic Stability: Deuteration at labile C–H bonds (e.g., ethylidene bridge) reduces CYP-mediated degradation .

Advanced: How to validate target engagement in complex biological systems?

  • Pull-Down Assays: Biotinylated analogs capture binding proteins from cell lysates, identified via LC-MS/MS .
  • Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon compound binding .
  • CRISPR-Cas9 Knockout: Gene-edited cell lines confirm on-target effects (e.g., reduced viability in kinase-deficient models) .

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